1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is an ionic liquid . It has a molecular weight of 323.25 . It is used as a solvent in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is C11H21F4NO3S . The average mass is 142.261 Da .
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate can be used as a solvent in Rhodium-catalyzed regioselective hydroformylation reactions .
Mechanism of Action
Target of Action
The primary target of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate is the 5,7,12,14-pentacenetetrone anode in organic dual-ion batteries . The compound interacts reversibly with this anode, contributing to the battery’s performance .
Mode of Action
1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate interacts with its target through a reversible interaction . This interaction contributes to the low self-discharge rate and high discharge capacity of the battery .
Biochemical Pathways
The compound is involved in the electrochemical pathways of organic dual-ion batteries . Its interaction with the anode affects the battery’s discharge capacity and capacity retention .
Result of Action
The result of the compound’s action is a low self-discharge rate and a high discharge capacity in organic dual-ion batteries . Specifically, the battery shows a self-discharge rate of 4.68% per hour, a discharge capacity of 164.5 mA h g−1, and a superior capacity retention of 92.2% after 100 cycles at 5C .
Action Environment
The action of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate can be influenced by environmental factors. For instance, the presence of water can significantly affect the interactions between the compound and the ions in the battery . Additionally, the compound’s action can be influenced by temperature, as suggested by its conductivity of 1.85 mS/cm at 24 °C .
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2H2F4O3S/c1-3-4-7-10(2)8-5-6-9-10;3-1(4)2(5,6)10(7,8)9/h3-9H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUWCHUDVNWAL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.